PROTAC BCR-ABL Degrader-1
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Overview
Description
PROTAC BCR-ABL Degrader-1: is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the BCR-ABL fusion protein. This fusion protein is a result of a translocation between chromosomes 9 and 22, leading to the formation of the Philadelphia chromosome, which is commonly associated with chronic myeloid leukemia (CML). The BCR-ABL fusion protein exhibits constitutive tyrosine kinase activity, driving the proliferation of leukemic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BCR-ABL Degrader-1 involves the conjugation of a ligand that binds to the BCR-ABL protein with a ligand that recruits an E3 ubiquitin ligase. The two ligands are connected via a linker. The synthetic route typically involves:
Ligand Synthesis: The ligand for BCR-ABL is synthesized using standard organic synthesis techniques.
Linker Attachment: A linker is attached to the BCR-ABL ligand through a series of coupling reactions.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately.
Final Conjugation: The BCR-ABL ligand-linker intermediate is then conjugated with the E3 ligase ligand to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: PROTAC BCR-ABL Degrader-1 undergoes several types of reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of the BCR-ABL protein, facilitated by the E3 ubiquitin ligase recruited by the PROTAC.
Proteasomal Degradation: Following ubiquitination, the BCR-ABL protein is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: Common reagents include the synthesized ligands for BCR-ABL and the E3 ligase, coupling agents for linker attachment, and solvents for the reactions.
Major Products: The major product of these reactions is the degraded BCR-ABL protein, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
Chemistry: PROTAC BCR-ABL Degrader-1 is used in chemical research to study the mechanisms of targeted protein degradation and to develop new PROTAC molecules with improved efficacy and selectivity .
Biology: In biological research, this compound is used to investigate the role of the BCR-ABL protein in cellular processes and to study the effects of its degradation on cell proliferation and survival .
Medicine: In medical research, this compound is explored as a potential therapeutic agent for treating chronic myeloid leukemia and other cancers driven by the BCR-ABL fusion protein. It offers a novel approach to overcoming drug resistance associated with traditional tyrosine kinase inhibitors .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic candidates and to optimize existing treatments for leukemia .
Mechanism of Action
PROTAC BCR-ABL Degrader-1 exerts its effects through a process known as targeted protein degradation. The compound binds to the BCR-ABL fusion protein and recruits an E3 ubiquitin ligase. This recruitment leads to the ubiquitination of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of the BCR-ABL protein disrupts its oncogenic signaling pathways, leading to the inhibition of leukemic cell proliferation and survival .
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor that targets the BCR-ABL protein but does not induce its degradation.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity against BCR-ABL mutants.
Ponatinib: A third-generation tyrosine kinase inhibitor effective against BCR-ABL mutants, including the T315I mutation.
Uniqueness: PROTAC BCR-ABL Degrader-1 is unique in its mechanism of action, as it induces the degradation of the BCR-ABL protein rather than merely inhibiting its activity. This degradation approach offers potential advantages in overcoming drug resistance and achieving more sustained therapeutic effects .
Properties
Molecular Formula |
C43H40N10O6 |
---|---|
Molecular Weight |
792.8 g/mol |
IUPAC Name |
4-[[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C43H40N10O6/c1-26-7-12-30(22-34(26)49-43-45-17-15-32(48-43)29-4-3-16-44-23-29)46-39(56)28-10-8-27(9-11-28)24-51-18-20-52(21-19-51)25-37(55)47-33-6-2-5-31-38(33)42(59)53(41(31)58)35-13-14-36(54)50-40(35)57/h2-12,15-17,22-23,35H,13-14,18-21,24-25H2,1H3,(H,46,56)(H,47,55)(H,45,48,49)(H,50,54,57) |
InChI Key |
SEZITPLNZMSYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC(=O)NC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=CC(=N7)C8=CN=CC=C8 |
Origin of Product |
United States |
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